[1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol
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Overview
Description
[1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol is a chemical compound with a unique structure that combines a pyrazole ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol typically involves the reaction of 1-methyl-1H-pyrazole with a suitable pyrrolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole and pyrrolidine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a different alcohol or amine derivative .
Scientific Research Applications
Chemistry
In chemistry, [1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the function of various enzymes and receptors due to its ability to interact with biological macromolecules .
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer and neurological disorders .
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of [1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
(1-Methylpyrazol-4-yl)methanol: This compound shares the pyrazole ring but lacks the pyrrolidine ring.
4-(Hydroxymethyl)-1-methylpyrazole: Similar structure but different functional groups.
Uniqueness
What sets [1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol apart is its combination of the pyrazole and pyrrolidine rings, which provides unique chemical and biological properties. This dual-ring structure allows for more diverse interactions with biological targets and greater potential for therapeutic applications .
Properties
IUPAC Name |
[1-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-11-6-9(4-10-11)12-3-2-8(5-12)7-13/h4,6,8,13H,2-3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHQJCUPSZZVSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCC(C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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